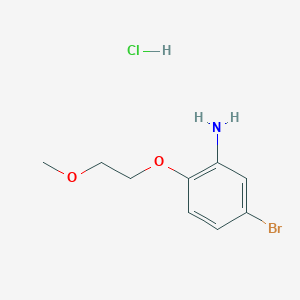

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride

Overview

Description

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride is an organic compound with the molecular formula C9H13BrClNO2. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is characterized by its white to yellow crystalline powder appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride typically involves the bromination of 2-(2-methoxyethoxy)aniline. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

Substitution Reactions: Products include various substituted aniline derivatives.

Oxidation Reactions: Products include nitro or nitroso derivatives.

Reduction Reactions: Products include different amine derivatives.

Scientific Research Applications

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methylaniline: Similar in structure but lacks the methoxyethoxy group.

2-(2-Methoxyethoxy)aniline: Similar but lacks the bromine atom.

5-Bromo-2-ethoxyaniline: Similar but has an ethoxy group instead of a methoxyethoxy group.

Uniqueness

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride is unique due to the presence of both the bromine atom and the methoxyethoxy group, which can influence its reactivity and interactions in biochemical applications .

Biological Activity

5-Bromo-2-(2-methoxyethoxy)aniline hydrochloride is a compound with significant implications in medicinal chemistry and biological research. Its structure, characterized by the presence of a bromine atom and a methoxyethoxy substituent, contributes to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including its mechanisms of action, applications, and potential therapeutic uses.

- Molecular Formula : C₉H₁₂BrN₁O₂•HCl

- Molecular Weight : 282.57 g/mol

- CAS Number : 871571-19-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to undergo metabolic transformations mediated by cytochrome P450 enzymes, which play a crucial role in drug metabolism. The cleavage of the methanesulfonate ester bond generates reactive intermediates that can participate in nucleophilic substitution reactions, influencing cellular pathways and enzyme activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives within its chemical class have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 10.38 | Induces apoptosis via caspase activation |

| Compound B | MCF-7 (Breast) | 0.65 | Inhibits cell proliferation through p53 pathway activation |

| Compound C | U-937 (Leukemia) | 2.41 | Targets multiple signaling pathways |

These findings suggest that modifications in the molecular structure significantly influence the potency and selectivity of anticancer activity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of multidrug-resistant strains of bacteria, such as Staphylococcus aureus. The compound's efficacy against these pathogens is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes .

Case Studies and Research Findings

- Antiproliferative Effects : In a study examining various derivatives, one compound demonstrated significant antiproliferative activity against human leukemia cell lines with an IC₅₀ value indicating strong cytotoxic effects .

- Analgesic Properties : Some derivatives of related compounds exhibited promising analgesic effects in preclinical models, highlighting the potential for developing pain management therapies based on this chemical scaffold .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that specific substitutions on the aniline ring enhance biological activity. For example, the presence of halogens or alkoxy groups significantly increases anticancer potency .

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.ClH/c1-12-4-5-13-9-3-2-7(10)6-8(9)11;/h2-3,6H,4-5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRGRSCSRKXBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.